[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1018584-41-2
VCID: VC2782351
InChI: InChI=1S/C12H11NO4/c1-16-10-4-2-8(3-5-10)11-6-9(13-17-11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15)
SMILES: COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol

[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

CAS No.: 1018584-41-2

Cat. No.: VC2782351

Molecular Formula: C12H11NO4

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid - 1018584-41-2

Specification

CAS No. 1018584-41-2
Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
IUPAC Name 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetic acid
Standard InChI InChI=1S/C12H11NO4/c1-16-10-4-2-8(3-5-10)11-6-9(13-17-11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15)
Standard InChI Key URKMXHVELQPCLR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O

Introduction

[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid is a chemical compound with the molecular formula C12H11NO4C_{12}H_{11}NO_4 and a molecular weight of 233.22 g/mol. It is also known by synonyms such as 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetic acid. The compound belongs to the isoxazole family, characterized by a five-membered aromatic ring containing oxygen and nitrogen atoms. This review explores its structural properties, synthesis, and potential applications.

Molecular Descriptors

PropertyValue
Molecular FormulaC12H11NO4C_{12}H_{11}NO_4
Molecular Weight233.22 g/mol
IUPAC Name2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetic acid
SMILES NotationCOC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O
InChIKeyURKMXHVELQPCLR-UHFFFAOYSA-N

The presence of the methoxy group enhances the electron density on the aromatic ring, influencing its reactivity and potential biological activity.

Synthesis

The synthesis of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid typically involves cycloaddition reactions between nitrile oxides and dipolarophiles. A common precursor for this reaction is 4-methoxybenzaldoxime, which generates nitrile oxide in situ.

General Procedure

  • Reactants:

    • 4-Methoxybenzaldoxime (1 mmol)

    • Acetylenic or olefinic dipolarophile (1 mmol)

    • Oxidizing agent (e.g., potassium iodide and oxone)

    • Solvent: Water or ethanol

  • Conditions:

    • Ultrasonication at room temperature (~25°C)

    • Reaction time: ~20 minutes

  • Workup:

    • Extraction with ethyl acetate.

    • Purification via recrystallization in ethanol.

This method provides a high yield (~80%) and employs green chemistry principles by using water as a solvent and ultrasound for activation .

Biological Activity

Isoxazole derivatives, including [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid, have shown potential in pharmaceutical research due to their diverse biological activities:

  • Antibacterial: Isoxazole compounds often exhibit activity against Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory: The presence of the acetic acid moiety may contribute to anti-inflammatory properties by inhibiting cyclooxygenase enzymes.

  • Antioxidant: Methoxy-substituted aromatic rings are known for scavenging free radicals .

Synthetic Applications

This compound serves as an intermediate in organic synthesis, particularly in creating more complex heterocyclic systems for drug discovery.

Recent Studies

Recent studies on related isoxazole derivatives highlight their importance in medicinal chemistry:

  • Antibacterial efficacy against E. coli and S. aureus .

  • Anti-inflammatory potential due to inhibition of prostaglandin pathways .

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